
Imrecoxib
Übersicht
Beschreibung
Imrecoxib ist ein selektiver Cyclooxygenase-2 (COX-2)-Hemmer und ein nichtsteroidales Antirheumatikum (NSAR). Es wurde durch eine ausgewogene Hemmstrategie von COX-1 und COX-2 entdeckt. This compound ist in erster Linie zur Linderung der schmerzhaften Symptome im Zusammenhang mit Osteoarthritis indiziert . Seit seiner Zulassung im Jahr 2011 hat es sich gezeigt, dass es ein Potenzial für Off-Label-Anwendungen bei Erkrankungen wie idiopathischer Lungenfibrose, perioperativer Schmerzen, Hand-Fuß-Syndrom, axialer Spondyloarthritis, COVID-19, Knorpelschaden und bestimmten Malignomen wie Lungen- und Darmkrebs hat .
Vorbereitungsmethoden
Die Synthese von Imrecoxib umfasst mehrere wichtige Schritte:
Bromierungsreaktion:
Kupplungsreaktion: INT-1 wird dann in Gegenwart von Palladium und einem anorganischen Salz mit 4-Methylthiophenylboronsäure gekoppelt, um INT-2 zu bilden.
Oxidationsreaktion: INT-2 wird mit m-Chlorperoxybenzoesäure umgesetzt, um INT-3 zu erhalten.
Barton-Zard-Pyrrolsynthese: INT-3 wird unter alkalischen Bedingungen mit 2,2-Diethoxy-1-Isocyanoethan umgesetzt, um INT-4 zu erhalten.
Wasserstoffperoxidreaktion: INT-4 wird dann mit Wasserstoffperoxid umgesetzt, um INT-5 zu bilden.
N-Alkylierungsreaktion: Schließlich wird INT-5 unter alkalischen Bedingungen einer N-Alkylierungsreaktion mit Dipropylsulfat unterzogen, um this compound zu erhalten.
Analyse Chemischer Reaktionen
Imrecoxib unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere an seinen aromatischen Ringen und Sulfonylgruppen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperoxybenzoesäure.
Reduktionsmittel:
Katalysatoren: Palladium wird üblicherweise in Kupplungsreaktionen verwendet.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv das COX-2-Enzym hemmt, das am Entzündungsprozess beteiligt ist. Durch die Hemmung von COX-2 reduziert this compound die Produktion von proinflammatorischen Prostaglandinen und lindert so Schmerzen und Entzündungen . Zu den beteiligten molekularen Zielstrukturen und Wegen gehören die Herunterregulierung von COX-2, vaskulärem endothelialen Wachstumsfaktor (VEGF)-C und Matrixmetalloproteinase (MMP)-9-Expression .
Wissenschaftliche Forschungsanwendungen
Introduction to Imrecoxib
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor, classified as a non-steroidal anti-inflammatory drug (NSAID). Approved for clinical use in 2011, it primarily serves to alleviate symptoms associated with osteoarthritis. Recent research has expanded its potential applications, suggesting efficacy in various conditions beyond its initial indications.
Pharmacological Properties
This compound operates through the selective inhibition of COX-2, which plays a crucial role in the inflammatory process. This selective action aims to minimize gastrointestinal and cardiovascular side effects commonly associated with non-selective NSAIDs. The pharmacokinetics of this compound indicate substantial first-pass metabolism, leading to the formation of active metabolites that contribute to its therapeutic effects .
Key Pharmacokinetic Data
Parameter | Non-Elderly Subjects | Elderly Subjects |
---|---|---|
C_max (M0) | Reference Value | Increased by 39% |
AUC 0-t (M0) | Reference Value | Increased by 34% |
AUC 0-∞ (M0) | Reference Value | Increased by 27% |
This table illustrates the differences in pharmacokinetics between non-elderly and elderly subjects, highlighting the need for careful dosing in older populations .
Osteoarthritis
This compound is primarily indicated for the management of osteoarthritis symptoms. Clinical trials have demonstrated its efficacy in reducing pain and improving joint function, making it a valuable option for patients suffering from this chronic condition .
Idiopathic Pulmonary Fibrosis
Recent studies suggest that this compound may have off-label applications in treating idiopathic pulmonary fibrosis. Research indicates that it can attenuate bleomycin-induced lung injury in mice by inhibiting inflammation and modulating key signaling pathways, such as TGF-β1/ERK1/2 .
Cancer Treatment
This compound has shown promise in oncology, particularly concerning lung and colon cancers. Studies have demonstrated its ability to inhibit tumor growth and metastasis when combined with other chemotherapeutic agents:
- Lung Cancer : In xenograft models, this compound enhanced the effects of lobaplatin, leading to reduced tumor invasion and improved survival rates .
- Colon Cancer : It has been shown to synergistically enhance the anti-tumor effects of oxaliplatin by modulating apoptosis-related proteins such as Survivin and Caspase-3 .
Perioperative Pain Management
This compound may also be beneficial in managing perioperative pain, providing an alternative analgesic option that minimizes opioid use and associated side effects .
Hand-Foot Syndrome
There is emerging evidence that this compound can alleviate symptoms associated with hand-foot syndrome, a common side effect of certain chemotherapeutic agents. This application could improve patient quality of life during cancer treatment .
Case Study 1: this compound in Lung Cancer
A study involving male BALB/c nude mice demonstrated that this compound administration significantly inhibited the invasion and metastasis of lung adenocarcinoma cells. The combination treatment with lobaplatin resulted in a marked decrease in tumor size compared to controls .
Case Study 2: this compound for Idiopathic Pulmonary Fibrosis
In a model of idiopathic pulmonary fibrosis induced by bleomycin, mice treated with this compound showed reduced inflammation and fibrosis compared to untreated controls. Histopathological analysis confirmed these findings, indicating its potential as a therapeutic agent for lung diseases .
Wirkmechanismus
Imrecoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the inflammatory process. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved include the down-regulation of COX-2, vascular endothelial growth factor (VEGF)-C, and matrix metalloproteinase (MMP)-9 expression .
Vergleich Mit ähnlichen Verbindungen
Imrecoxib wird mit anderen selektiven COX-2-Hemmern wie Celecoxib und Rofecoxib verglichen. Während alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, hat this compound einige einzigartige Eigenschaften:
Geringere Häufigkeit von Bluthochdruck: This compound hat im Vergleich zu anderen COX-2-Hemmern eine geringere Häufigkeit von neu auftretendem Bluthochdruck.
Gastrointestinale Sicherheit: Es hat im Vergleich zu nicht-selektiven NSAR weniger gastrointestinale Toxizitäten.
Wechselwirkungen mit Medikamenten: This compound hat ein geringeres Risiko für Wechselwirkungen mit Medikamenten im Vergleich zu Celecoxib.
Ähnliche Verbindungen sind:
Celecoxib: Ein weiterer selektiver COX-2-Hemmer, der für ähnliche Indikationen verwendet wird.
Rofecoxib: Ein selektiver COX-2-Hemmer, der aufgrund von kardiovaskulären Risiken vom Markt genommen wurde.
Die ausgewogene Hemmung von COX-1 und COX-2 durch this compound macht es für ältere Patienten und Patienten mit einem höheren Risiko für gastrointestinale und kardiovaskuläre Nebenwirkungen besser geeignet .
Biologische Aktivität
Imrecoxib is a novel and selective cyclooxygenase-2 (COX-2) inhibitor, primarily developed for the treatment of osteoarthritis and other inflammatory conditions. It has gained attention due to its favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), particularly in terms of gastrointestinal toxicity.
This compound exerts its biological effects primarily through the selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain. Unlike COX-1, which protects the gastric mucosa, COX-2 is induced during inflammatory responses. This compound's selectivity minimizes gastrointestinal side effects while maintaining anti-inflammatory efficacy.
In Vitro Studies
Research indicates that this compound has a significant inhibitory effect on COX-2 activity. In a study using murine peritoneal macrophages, this compound demonstrated an IC50 value of 18 ± 4 nmol/L for COX-2 and 115 ± 28 nmol/L for COX-1, indicating a selectivity ratio of approximately 6.39 . This suggests that this compound is more effective at inhibiting COX-2 than COX-1, aligning with its intended therapeutic use.
Table 1: IC50 Values for this compound
Enzyme | IC50 Value (nmol/L) |
---|---|
COX-1 | 115 ± 28 |
COX-2 | 18 ± 4 |
In Vivo Studies
In vivo studies have further validated the anti-inflammatory effects of this compound. In rat models of carrageenan-induced paw edema and adjuvant-induced arthritis, this compound significantly reduced inflammation and pain . These findings are consistent with its pharmacological profile as a COX-2 inhibitor.
Comparative Studies
Recent clinical trials have compared this compound with other NSAIDs, such as celecoxib. A study involving patients with axial spondyloarthritis (axSpA) showed that this compound provided non-inferior pain relief compared to celecoxib over a six-month period. Key efficacy indicators, including the Ankylosing Spondylitis Disease Activity Score (ASDAS) and other clinical measures, improved significantly in both treatment groups .
Table 2: Clinical Efficacy Comparison
Treatment Group | ASDAScrp Improvement | Clinical Remission Rate (%) |
---|---|---|
This compound | p < 0.05 | 21.1 |
Celecoxib | p < 0.05 | 20.5 |
TNFi + this compound | p < 0.05 | 13.3 |
TNFi + Celecoxib | p < 0.05 | 13.3 |
Safety Profile
This compound has shown a favorable safety profile in clinical settings. It is well tolerated among both elderly and non-elderly populations, exhibiting minimal gastrointestinal and cardiovascular side effects . The pharmacokinetics of this compound reveal a half-life of approximately 20 hours, with peak plasma concentrations occurring around two hours post-administration .
Case Studies
Case Study: Postoperative Pain Management
In a clinical trial assessing postoperative pain relief following oral surgery, this compound was found to provide effective analgesia comparable to celecoxib, with no significant differences in pain relief scores between the two groups . This supports its use in various pain management scenarios beyond osteoarthritis.
Case Study: Osteoarthritis Treatment
This compound has been extensively studied in patients with knee osteoarthritis, demonstrating significant improvements in pain and function compared to placebo groups. The incidence of adverse events was low, reinforcing its potential as a safer alternative to traditional NSAIDs .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMZZGKKZDJGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395683-14-4 | |
Record name | Imrecoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imrecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12354 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IMRECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of imrecoxib?
A1: this compound exerts its therapeutic effects by selectively inhibiting COX-2, an enzyme responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , ]
Q2: How does the selectivity of this compound for COX-2 compare to other NSAIDs?
A2: this compound is classified as a moderately selective COX-2 inhibitor. While it primarily targets COX-2, it also exhibits some inhibitory activity towards COX-1, albeit to a lesser extent. This balanced inhibition is thought to contribute to its efficacy and safety profile. [, ]
Q3: What are the downstream effects of COX-2 inhibition by this compound?
A3: By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby mitigating inflammation and alleviating pain. This mechanism underpins its therapeutic benefits in conditions like osteoarthritis and axial spondyloarthritis. [, , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: This information is not explicitly provided in the provided research abstracts.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research abstracts do not include specific spectroscopic data like NMR or IR spectra for this compound.
Q6: What is known about the stability of this compound under various conditions?
A6: Research indicates that this compound demonstrates stability in various formulations, including tablets. Specific stability data under different storage conditions (temperature, humidity) would require further investigation. [, ]
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is not known to possess catalytic properties. Its primary mode of action involves enzyme inhibition rather than catalysis.
Q8: Have any computational studies been conducted on this compound?
A8: Yes, molecular docking studies have been performed to investigate the binding affinity of this compound to CYP2C9 and CYP2D6 enzymes, providing insights into its metabolic profile. []
Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of this compound?
A9: The provided research abstracts primarily focus on the clinical evaluation of this compound tablets. Detailed investigations into alternative formulations or strategies to enhance its bioavailability are not discussed.
Q10: Is there information regarding the compliance of this compound development and production with SHE regulations?
A10: The provided research abstracts primarily focus on the pharmacological and clinical aspects of this compound. Details about its manufacturing processes and compliance with SHE regulations are not discussed.
Q11: What is the ADME profile of this compound?
A12: this compound is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes. [, , , ] The major metabolic pathway involves oxidation of the 4′-methyl group to form a hydroxymethyl metabolite (M1) and further to a carboxylic acid metabolite (M2). [, ] M2 is the major circulating metabolite in humans. [, ] The majority of the administered dose is excreted in feces. [] More detailed information on absorption and distribution can be found in the research. [, ]
Q12: Are there any known drug-drug interactions with this compound?
A13: While this compound is metabolized by CYP enzymes, one study suggests it has a weaker risk of drug interaction compared to celecoxib. [, ]
Q13: What preclinical models have been used to investigate the efficacy of this compound?
A13: Preclinical studies have employed various animal models, including:
- Rat carrageenan-induced paw edema: This model assesses the acute anti-inflammatory effects of this compound. []
- Rat adjuvant-induced arthritis: This model evaluates the efficacy of this compound in chronic inflammatory arthritis. []
- A549 cell nude mice xenograft model: This model explores the potential of this compound in combination with lobaplatin for controlling non-small cell lung cancer growth and inhibiting invasion and metastasis. []
Q14: What clinical trials have been conducted with this compound?
A14: Several clinical trials have investigated the efficacy and safety of this compound in humans, mainly focusing on:
- Osteoarthritis (OA): Phase II and IV trials have demonstrated the efficacy of this compound in relieving pain and improving function in patients with knee OA. [, ]
- Axial Spondyloarthritis (axSpA): Studies have shown this compound to be effective in improving disease activity, functional parameters, and inflammatory markers in axSpA patients. [, , , ]
- Postoperative Pain: this compound has been studied for its analgesic effects following oral surgery and total hip arthroplasty. [, ]
Q15: Are there any known mechanisms of resistance to this compound?
A15: The provided research abstracts do not specifically address resistance mechanisms to this compound.
Q16: Have any targeted drug delivery strategies been explored for this compound?
A16: The research abstracts provided do not discuss targeted drug delivery strategies for this compound.
Q17: What analytical methods have been used to characterize and quantify this compound?
A17: Several analytical techniques have been employed in this compound research:
- High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying this compound and its metabolites in various matrices, including tablets and biological samples. [, ]
- Liquid Chromatography-Mass Spectrometry (LC/MS): Employed for sensitive and specific detection and quantification of this compound and its metabolites in biological samples, particularly plasma. [, , ]
Q18: Is there information available regarding the environmental impact and degradation of this compound?
A18: The provided research abstracts do not include information about the environmental fate or ecotoxicological profile of this compound.
Q19: Has this compound been compared to other NSAIDs in terms of efficacy, safety, or cost-effectiveness?
A19: Yes, several studies have compared this compound with celecoxib, another selective COX-2 inhibitor, and diclofenac, a non-selective NSAID:
- Efficacy: Studies suggest comparable efficacy between this compound and celecoxib in managing OA and axSpA. [, , ]
- Safety: this compound appears to have a more favorable cardiovascular safety profile compared to other selective COX-2 inhibitors and a lower risk of gastrointestinal side effects than non-selective NSAIDs. [, ]
- Cost-Effectiveness: Research indicates that this compound may be more cost-effective than celecoxib for treating OA. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.